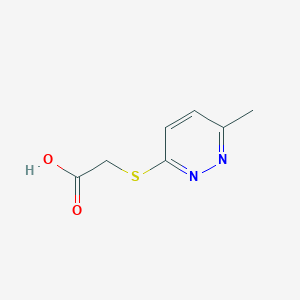
2-((6-Methylpyridazin-3-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-Methylpyridazin-3-yl)thio)acetic acid is an organic compound that belongs to the class of thioacids It features a pyridazine ring substituted with a methyl group at the 6-position and a thioacetic acid moiety at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methylpyridazin-3-yl)thio)acetic acid typically involves the acylation of thiols. One efficient method is the reaction of 6-methylpyridazine-3-thiol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the thiol group by the chloroacetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-((6-Methylpyridazin-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted thioacetic acid derivatives.
科学的研究の応用
2-((6-Methylpyridazin-3-yl)thio)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving sulfur-containing compounds.
作用機序
The mechanism of action of 2-((6-Methylpyridazin-3-yl)thio)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of enzymes involved in inflammation or cancer cell proliferation . The exact molecular pathways depend on the specific biological context and the target enzyme or receptor.
類似化合物との比較
Similar Compounds
2-((6-Methylpyridazin-3-yl)oxy)acetic acid: Similar structure but with an oxygen atom instead of sulfur.
2-((6-Methylpyridazin-3-yl)amino)acetic acid: Contains an amino group instead of a thio group.
Uniqueness
2-((6-Methylpyridazin-3-yl)thio)acetic acid is unique due to the presence of the thio group, which imparts distinct chemical reactivity and biological activity compared to its oxygen and amino analogs. The sulfur atom can engage in specific interactions and reactions that are not possible with oxygen or nitrogen, making this compound valuable for certain applications in medicinal chemistry and materials science .
特性
分子式 |
C7H8N2O2S |
|---|---|
分子量 |
184.22 g/mol |
IUPAC名 |
2-(6-methylpyridazin-3-yl)sulfanylacetic acid |
InChI |
InChI=1S/C7H8N2O2S/c1-5-2-3-6(9-8-5)12-4-7(10)11/h2-3H,4H2,1H3,(H,10,11) |
InChIキー |
JWRJQMZJPBJXCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(C=C1)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


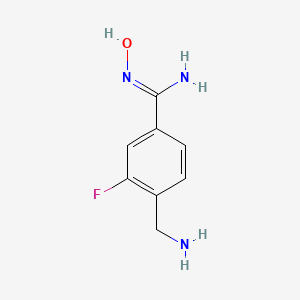
amine](/img/structure/B13341427.png)
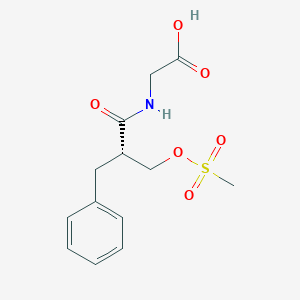
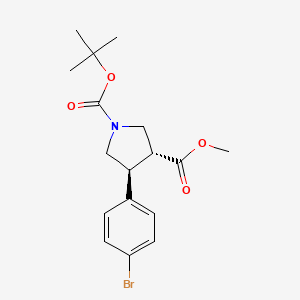


![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B13341457.png)
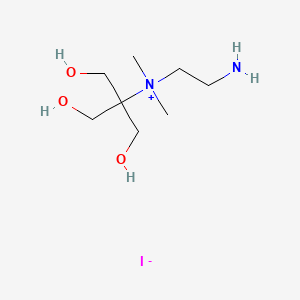


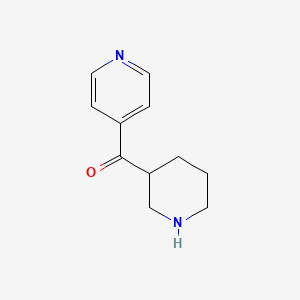
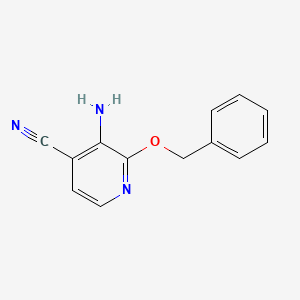
![1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341483.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13341488.png)
